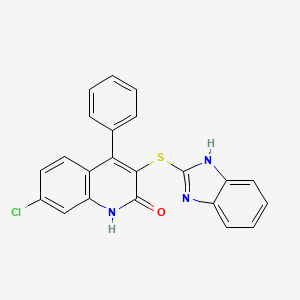
3-(1H-benzimidazol-2-ylsulfanyl)-7-chloro-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core substituted with a benzimidazole moiety
Preparation Methods
The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions.
Attachment of the benzimidazole to the quinoline core: This step often involves nucleophilic substitution reactions where the benzimidazole is introduced to the quinoline scaffold.
Chlorination and final modifications:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar compounds include:
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Known for its biological activities and used in medicinal chemistry.
N-(1H-1,3-Benzodiazol-2-yl)benzamide: Studied for its crystallographic and thermal properties.
Compared to these compounds, 3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combined quinoline and benzimidazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14ClN3OS |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-7-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H14ClN3OS/c23-14-10-11-15-18(12-14)24-21(27)20(19(15)13-6-2-1-3-7-13)28-22-25-16-8-4-5-9-17(16)26-22/h1-12H,(H,24,27)(H,25,26) |
InChI Key |
DEQYCXMTIAVTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















